molecular formula C17H12O2 B6344003 2-Hydroxy-5-(naphthalen-1-yl)benzaldehyde CAS No. 1111128-90-5

2-Hydroxy-5-(naphthalen-1-yl)benzaldehyde

Cat. No.: B6344003
CAS No.: 1111128-90-5
M. Wt: 248.27 g/mol
InChI Key: ZIWZHUSEZAAEKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-(naphthalen-1-yl)benzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a benzaldehyde moiety substituted with a hydroxyl group at the 2-position and a naphthyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(naphthalen-1-yl)benzaldehyde typically involves the condensation of 2-hydroxybenzaldehyde with naphthalene derivatives. One common method is the reaction of 2-hydroxybenzaldehyde with 1-naphthylamine in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(naphthalen-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

    Oxidation: 2-Hydroxy-5-(naphthalen-1-yl)benzoic acid.

    Reduction: 2-Hydroxy-5-(naphthalen-1-yl)benzyl alcohol.

    Substitution: 2-Alkoxy-5-(naphthalen-1-yl)benzaldehyde or 2-Acyl-5-(naphthalen-1-yl)benzaldehyde.

Scientific Research Applications

2-Hydroxy-5-(naphthalen-1-yl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(naphthalen-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyl and aldehyde groups can form hydrogen bonds with target molecules, influencing their activity and function. Additionally, the naphthyl group can participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxybenzaldehyde
  • 1-Naphthaldehyde
  • 2-Hydroxy-1-naphthaldehyde

Uniqueness

2-Hydroxy-5-(naphthalen-1-yl)benzaldehyde is unique due to the presence of both a hydroxyl group and a naphthyl group on the benzaldehyde moiety. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced stability, reactivity, and potential for forming diverse chemical derivatives .

Properties

IUPAC Name

2-hydroxy-5-naphthalen-1-ylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O2/c18-11-14-10-13(8-9-17(14)19)16-7-3-5-12-4-1-2-6-15(12)16/h1-11,19H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWZHUSEZAAEKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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